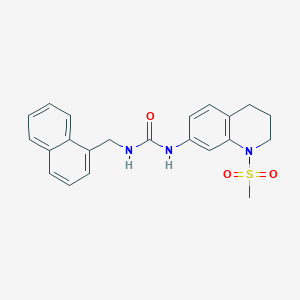

![molecular formula C18H13NO3S B2866900 N-([2,3'-双呋喃]-5-基甲基)苯并[b]噻吩-2-甲酰胺 CAS No. 2034566-55-5](/img/structure/B2866900.png)

N-([2,3'-双呋喃]-5-基甲基)苯并[b]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene-2-carboxamides are a class of organic compounds known for their diverse biological activities . They are used in the development of various drugs and pesticides . For example, several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain a thiophene nucleus .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamides involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carboxamides consists of a five-membered heteroaromatic ring containing a sulfur atom at the 1 position . The carboxamide group is attached to the 2 position of the thiophene ring .Chemical Reactions Analysis

Benzo[b]thiophene-2-carboxamides can undergo various chemical reactions. For instance, they can be synthesized from benzo[b]thiophene-2-carboxamides by reaction with an alkylenediamine .科学研究应用

Organic Synthesis

The compound can be used as an intermediate in organic synthesis for the preparation of a variety of molecules . This is due to the presence of the benzofuran and thiophene rings, which are common motifs in organic chemistry .

Pharmaceuticals

The compound could potentially be used in the development of new pharmaceuticals . Benzofuran and thiophene derivatives have been shown to display a wide range of antimicrobial and anticancer properties .

Agrochemicals

Benzo[b]thiophene-2-carboxylic acid, a related compound, is used in the synthesis of agrochemicals . Therefore, it’s possible that “N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide” could also find use in this field.

Dyes and Pigments

The compound could potentially be used in the production of dyes and pigments . Thiophene derivatives are known to be used in the synthesis of dyes due to their ability to form stable, brightly colored compounds .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . The presence of the thiophene ring in the compound could make it useful in this field.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of OLEDs . The compound could potentially be used in the development of new OLED materials.

作用机制

Target of Action

The primary target of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Action Environment

The action environment of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is primarily within the endoplasmic reticulum membrane where STING is localized

未来方向

Thiophene-based analogs, including benzo[b]thiophene-2-carboxamides, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZALZXZYKLZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)

![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)

![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)

![6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide](/img/structure/B2866834.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)